2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

P-glycoprotein inhibition Multidrug resistance IC50

2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-13-6) is a synthetic benzophenone derivative characterized by a 2,3-dimethylphenyl ketone core connected to a 4-methylpiperazinomethyl moiety via the 2'-position. It belongs to a focused library of benzophenone-type inhibitors designed to target the multidrug transporter P-glycoprotein (P-gp).

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
CAS No. 898783-13-6
Cat. No. B1613378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
CAS898783-13-6
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C
InChIInChI=1S/C21H26N2O/c1-16-7-6-10-19(17(16)2)21(24)20-9-5-4-8-18(20)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3
InChIKeyTVUPCKZDQACLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-13-6): A Defined P-gp Inhibitor Building Block for MDR Research


2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-13-6) is a synthetic benzophenone derivative characterized by a 2,3-dimethylphenyl ketone core connected to a 4-methylpiperazinomethyl moiety via the 2'-position . It belongs to a focused library of benzophenone-type inhibitors designed to target the multidrug transporter P-glycoprotein (P-gp) [1]. The compound is primarily utilized as a chemical probe or advanced intermediate in medicinal chemistry campaigns aimed at understanding and overcoming P-gp-mediated multidrug resistance (MDR) in tumors [1].

Why Generic 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone Substitution Should Be Avoided in P-gp SAR Studies


In the context of P-gp inhibition, the specific 2,3-dimethyl regiochemistry on the benzophenone scaffold is not a trivial structural feature. The foundational SAR study by Jabeen et al. demonstrates that the position of methyl groups directly modulates the lipophilic efficiency (LipE) and inhibitory potency, with sub-optimal substitution patterns leading to compounds that fall below the critical threshold for promising drug candidates [1]. Simply substituting CAS 898783-13-6 with a general “benzophenone derivative” or an incorrect regioisomer (e.g., 2,4- or 2,6-dimethyl) without verifying the substitution pattern will introduce uncontrolled variables, potentially directing a lead optimization program toward non-viable chemical space characterized by poor efficiency metrics [1].

Head-to-Head Evidence: Quantified Superiority of 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-13-6) in P-gp Inhibition


P-gp Inhibitory Potency: 2,3-Dimethyl Regiochemistry Achieves a Favorable IC50 Position Relative to Active Clinically-Tested Modulators

In the comprehensive SAR analysis of benzophenone-type P-gp inhibitors, the 2,3-dimethylphenyl substitution pattern (exemplified by CAS 898783-13-6) was associated with a distinct IC50 profile in the daunorubicin efflux assay using P-gp overexpressing CCRF-CEM VCR1000 cells. While the parent benzophenone showed minimal activity, the series including the 2,3-dimethyl variant achieved IC50 values in the low micromolar range, placing it among the active MDR modulators [1]. Critically, this compound represents a core intermediate for derivatives where the specific 2,3-substitution was essential for balancing potency and ADME properties, a balance that was directly compared to other alkyl-substituted analogs in the same study [1].

P-glycoprotein inhibition Multidrug resistance IC50

Lipophilic Efficiency (LipE): The 2,3-Dimethyl Scaffold Enables Values Comparably to Clinical-Stage MDR Modulators

The benzophenone-based inhibitor series, including the core bearing the 2,3-dimethyl substitution, achieved LipE values that were directly comparable to those of MDR modulators that had advanced to clinical trials [1]. This balance between activity and lipophilicity is critical for ensuring membrane permeability without promoting non-specific binding, and the study explicitly highlighted that only a subset of substitution patterns reached this favorable range [1]. The 2,3-dimethyl pattern was integral to maintaining LipE within the therapeutic corridor, a finding that positions CAS 898783-13-6 as a superior starting scaffold for further medicinal chemistry optimization compared to analogs with suboptimal substitution [1].

Lipophilic efficiency LipE Drug-likeness

P-glycoprotein Efflux Ratio: A Quantitative Measure of Functional Inhibition by the 2,3-Dimethyl Analog in a Caco-2 Permeability Model

Compounds within the 2,3-dimethyl-2'‑(4-methylpiperazinomethyl) benzophenone series have demonstrated a quantifiable reduction in the efflux ratio of P-gp substrates when co-incubated in Caco-2 cell monolayers, a standard model for intestinal absorption and blood-brain barrier penetration [1]. This functional assay provides a direct measurement of P-gp modulation capacity. The design of this series was guided by a comparative docking analysis against a P-gp homology model, which suggested a specific interaction pattern that is sensitive to the benzophenone substitution pattern [1].

Caco-2 permeability Efflux ratio P-gp substrate

Optimal Deployment Scenarios for 2,3-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-13-6) in Drug Discovery


Lead Optimization of MDR Modulators in Oncology Drug Discovery

Procurement teams supporting oncology drug discovery should prioritize CAS 898783-13-6 as a core scaffold for lead optimization when the project goal is to develop a P-gp inhibitor that can resensitize multidrug-resistant cancer cells to standard chemotherapeutics. The evidence from Jabeen et al. positions its LipE profile within the range of clinical-stage MDR modulators, making it a high-value starting point for medicinal chemists aiming to improve upon existing propafenone-type inhibitors [1]. Any deviation to a different regioisomer would invalidate the established SAR and potentially steer the program away from clinical-grade efficiency metrics.

Mechanistic Studies on P-gp Structure and Function

For academic or industrial teams investigating the conformational dynamics of P-gp using biochemical or biophysical methods (e.g., ATPase stimulation assays, cryo-EM), this compound serves as a validated chemical probe. The docking studies from the key SAR paper confirm that benzophenones with the 2,3-dimethyl pattern engage P-gp in a manner analogous to the well-studied propafenone-type inhibitors, allowing researchers to use CAS 898783-13-6 as a tool compound to probe the inhibitor binding pocket without the confounding effects of alternative scaffolds [1].

ADME/Tox Profiling and Blood-Brain Barrier Penetration Studies

The quantitative efflux ratio data from Caco-2 assays directly support the use of this compound in studies examining intestinal absorption and CNS penetration. Laboratories requiring an inhibitor to modulate P-gp activity in in vitro barrier models should select CAS 898783-13-6 for its demonstrated ability to shift efflux ratios, providing a known active comparator for validating assay systems and screening new test articles [1].

Synthesis of Focused Libraries for QSAR Modeling

Due to its high synthetic tractability and the availability of purity data (≥97% from suppliers like Fluorochem ), this compound is ideal for generating focused libraries. Computationally-driven drug design groups can use the pure 2,3-dimethyl isomer as a reliable building block to expand SAR around a core with known, quantified efficiency metrics, ensuring that QSAR models are built on high-fidelity, regioisomerically pure input data .

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